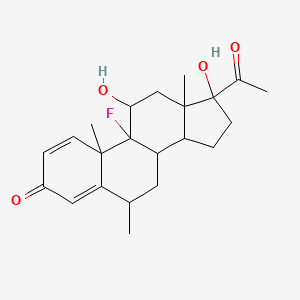

Fluoromethalone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

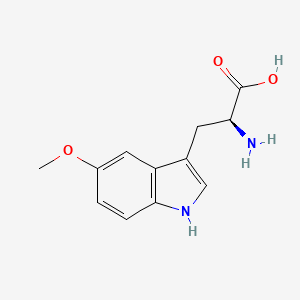

It is known for its potent anti-inflammatory properties and is commonly administered as an ophthalmic suspension . Fluoromethalone is particularly effective in reducing inflammation without significantly affecting intraocular pressure, making it a preferred choice for treating conditions such as conjunctivitis, keratitis, and post-operative inflammation .

Preparation Methods

Fluoromethalone is synthesized through a series of chemical reactions involving the introduction of fluorine and hydroxyl groups to a steroid backbone. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with a steroid precursor, often derived from plant sources.

Fluorination: Introduction of a fluorine atom at the 9α position using a fluorinating agent.

Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions through controlled oxidation reactions.

Acetylation: The final step involves acetylation at the 17α position to produce the active compound.

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, stringent quality control measures, and purification techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Fluoromethalone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide or amine groups

The major products formed from these reactions include hydroxylated and acetylated derivatives, which retain some of the biological activity of the parent compound .

Scientific Research Applications

Fluoromethalone has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of steroid chemistry and fluorination reactions.

Biology: Employed in research on glucocorticoid receptor interactions and the regulation of inflammatory pathways.

Medicine: Investigated for its potential in treating various inflammatory conditions beyond ophthalmic uses, such as skin disorders and allergic reactions.

Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems .

Mechanism of Action

Fluoromethalone exerts its effects by binding to glucocorticoid receptors in target tissuesThese proteins inhibit the release of arachidonic acid, a precursor to potent mediators of inflammation such as prostaglandins and leukotrienes . By reducing the production of these inflammatory mediators, this compound effectively diminishes inflammation and associated symptoms .

Comparison with Similar Compounds

Fluoromethalone is often compared to other glucocorticoids such as Dexamethasone and Prednisolone. While all these compounds share anti-inflammatory properties, this compound is unique in its rapid degradation in tissues, which minimizes its impact on intraocular pressure . Additionally, this compound has a less pronounced immunosuppressive effect compared to Dexamethasone, making it a safer option for long-term use .

Similar Compounds

Dexamethasone: A potent glucocorticoid with strong anti-inflammatory and immunosuppressive effects.

Prednisolone: Another glucocorticoid used for its anti-inflammatory properties, often in systemic applications.

Hydrocortisone: A naturally occurring glucocorticoid with milder anti-inflammatory effects compared to synthetic counterparts

This compound stands out due to its specific application in ophthalmology and its favorable safety profile for ocular use.

Properties

Molecular Formula |

C22H29FO4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3 |

InChI Key |

FAOZLTXFLGPHNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Synonyms |

Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)

![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)

![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)